molecular formula C11H20O B12645675 (1E,6Z)-1-Ethoxynona-1,6-diene CAS No. 94088-11-6

(1E,6Z)-1-Ethoxynona-1,6-diene

Cat. No.: B12645675
CAS No.: 94088-11-6
M. Wt: 168.28 g/mol
InChI Key: QMZAWOWCSLVFKC-GWZUCBFCSA-N
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Description

(1E,6Z)-1-Ethoxynona-1,6-diene is a high-purity diene compound of significant interest in advanced organic synthesis and materials science research. This molecule features a defined (1E,6Z) stereochemical configuration across its dual olefinic bonds, making it a valuable substrate for studying stereoselective chemical transformations. Its primary research applications include its use as a key intermediate in the synthesis of complex natural products and as a model compound in mechanistic studies of cycloaddition reactions, such as the Diels-Alder reaction, and metathesis chemistry. The structure, comprising a nine-carbon chain with an ethoxy group, also suggests potential utility in the development of flavor and fragrance precursors or in polymer science for creating novel organic frameworks. Researchers value this compound for its versatility in constructing complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94088-11-6

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(1E,6Z)-1-ethoxynona-1,6-diene

InChI

InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11-12-4-2/h5-6,10-11H,3-4,7-9H2,1-2H3/b6-5-,11-10+

InChI Key

QMZAWOWCSLVFKC-GWZUCBFCSA-N

Isomeric SMILES

CC/C=C\CCC/C=C/OCC

Canonical SMILES

CCC=CCCCC=COCC

Origin of Product

United States

Synthetic Methodologies for 1e,6z 1 Ethoxynona 1,6 Diene and Its Stereoisomers

Retrosynthetic Analysis of the (1E,6Z)-1-Ethoxynona-1,6-diene Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections. The most apparent strategy involves disconnecting the molecule at the two double bonds, which are the key stereochemical features. This leads to two primary synthetic routes based on the order of bond formation:

Route A: Disconnection via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction to form the C1-C2 (E)-enol ether and a separate disconnection via olefin cross-metathesis to form the C6-C7 (Z)-alkene. This approach breaks the molecule into simpler fragments, such as a C7 aldehyde-alkene and an ethoxymethylphosphonate reagent for the enol ether portion, and two smaller terminal alkenes for the metathesis reaction.

Route B: A convergent approach where two key fragments are joined. For instance, a C6 fragment containing the pre-formed (Z)-alkene could be coupled with a C3 fragment that is later elaborated into the (E)-enol ether.

The analysis highlights that the primary challenge lies in the stereocontrolled formation of the two olefinic bonds. The subsequent sections detail specific methodologies to address the formation of each moiety individually.

Stereoselective Formation of the C1-C2 (E)-Enol Ether Moiety

The synthesis of the (E)-configured enol ether is a critical step. Several reliable methods exist for the stereoselective formation of vinyl ethers.

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for converting aldehydes and ketones into alkenes. lumenlearning.commasterorganicchemistry.commnstate.edu The HWE reaction, in particular, is renowned for its high (E)-selectivity when using stabilized phosphonate carbanions. nrochemistry.comwikipedia.orgalfa-chemistry.com

To form the (E)-1-ethoxynona-1,6-diene structure, an appropriate C8 aldehyde containing the (Z)-alkene at C5 (i.e., (Z)-hept-4-enal) would be treated with a phosphonate reagent such as (ethoxymethyl)diethylphosphonate. The phosphonate carbanion, generated by a base like sodium hydride (NaH), would then react with the aldehyde. alfa-chemistry.com The resulting oxaphosphetane intermediate preferentially eliminates to yield the thermodynamically more stable (E)-alkene. wikipedia.orgalfa-chemistry.com

Reagent TypeTypical SelectivityKey Features
Non-stabilized Wittig Ylide (e.g., from alkylphosphonium salt)(Z)-alkene organic-chemistry.orgHighly reactive; often requires strong bases like n-butyllithium. lumenlearning.com
Stabilized Wittig Ylide (e.g., ylide with adjacent EWG)(E)-alkene organic-chemistry.orgMore stable, less reactive; reaction is reversible, leading to the thermodynamic product.
Horner-Wadsworth-Emmons Reagent (Phosphonate carbanion)(E)-alkene wikipedia.orgalfa-chemistry.comMore nucleophilic than Wittig ylides; water-soluble phosphate byproduct is easily removed. wikipedia.orgconicet.gov.ar

Transetherification provides a direct route to vinyl ethers by reacting an alcohol with a commercially available vinyl ether, such as ethyl vinyl ether, in the presence of a metal catalyst. wikipedia.org Palladium and mercury catalysts are commonly employed for this transformation. academie-sciences.froup.com An air-stable palladium catalyst generated in situ can efficiently catalyze the reaction, leading to various vinyl ethers in good yields. academie-sciences.frrsc.org

In the context of synthesizing the target molecule, a precursor alcohol, (2Z)-nona-2,7-dien-1-ol, could undergo a palladium-catalyzed transetherification with ethyl vinyl ether. The equilibrium can be driven towards the product by using a large excess of the vinyl ether reagent. academie-sciences.fr

Enol ethers can be generated through the elimination of a leaving group from a saturated ether precursor. For example, a 2-halo-1-ethoxy nonane derivative could be treated with a strong, sterically hindered base to induce an E2 elimination, forming the C1-C2 double bond. The choice of base and reaction conditions is critical to favor elimination over competing substitution reactions and to control the stereochemical outcome. quora.com While achieving high (E)-selectivity can be challenging with this method, it remains a viable pathway for enol ether generation. wikipedia.org

Stereocontrolled Construction of the C6-C7 (Z)-Alkene Moiety

The formation of the thermodynamically less stable (Z)-alkene requires specific synthetic methods that override the natural preference for the (E)-isomer. nih.govresearchgate.netsemanticscholar.org

Olefin metathesis has emerged as a versatile C=C bond-forming reaction. While Ring-Closing Metathesis (RCM) is primarily used for synthesizing cyclic compounds, the principles of catalyst-controlled stereoselectivity are relevant. wikipedia.orgorganic-chemistry.org For the synthesis of an acyclic diene like this compound, Cross-Metathesis (CM) is the more direct approach. ximo-inc.com

The key challenge in CM is achieving high Z-selectivity. nih.govresearchgate.net Significant advances have led to the development of specific molybdenum and tungsten-based Schrock catalysts and ruthenium-based Grubbs-type catalysts that can promote the formation of (Z)-alkenes with high fidelity. nih.govscience.gov These catalysts often feature bulky ligands that create a sterically demanding environment, favoring the kinetic (Z)-product during the metathesis cycle. nih.gov

A plausible CM strategy to form the C6-C7 (Z)-double bond would involve the reaction of 1-butene with a terminal alkene such as 1-ethoxyhepta-1,6-diene, using a Z-selective molybdenum catalyst. researchgate.netnih.gov

Catalyst TypeCommon MetalTypical SelectivityApplication Notes
Grubbs 1st Gen RutheniumGenerally non-selectiveHigh functional group tolerance.
Grubbs 2nd Gen RutheniumE-selective for macrocycles organic-chemistry.orgMore active and versatile than 1st Gen.
Hoveyda-Grubbs RutheniumE-selectiveCatalyst is more stable and recyclable.
Schrock Catalyst Molybdenum, TungstenZ-selective nih.govresearchgate.netscience.govHighly active but sensitive to air and moisture.
Z-selective Ru Catalyst RutheniumZ-selective wikipedia.orgChelating ligands can enforce Z-selectivity.

Transition-Metal-Catalyzed Cross-Coupling Strategies for Diene Synthesis

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds and have been extensively utilized in the synthesis of conjugated dienes. Several key methodologies, including the Suzuki-Miyaura, Heck, and Hiyama couplings, offer potential pathways to assemble the this compound backbone.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a versatile method for creating C(sp²)-C(sp²) bonds. A plausible approach to the target molecule could involve the coupling of a (E)-1-ethoxyvinylboronic acid derivative with a (Z)-1-halo-hept-4-ene. The stereochemical integrity of both coupling partners is generally retained during the reaction, making it a suitable choice for stereoselective diene synthesis. The required vinylboronate can be prepared from the corresponding terminal alkyne via hydroboration.

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides another avenue for diene synthesis. nih.govdicp.ac.cnorganic-chemistry.orgyoutube.comacs.org A potential strategy could involve the reaction of a (Z)-1-halo-hept-4-ene with ethyl vinyl ether in the presence of a palladium catalyst. However, controlling the regioselectivity and stereoselectivity of the Heck reaction can be challenging, and optimization of reaction conditions, including the choice of catalyst, ligand, and base, would be crucial. nih.gov

The Hiyama coupling utilizes an organosilane as the organometallic partner in a palladium-catalyzed cross-coupling with an organic halide. nih.govmdpi.comnih.govcore.ac.uk This reaction is activated by a fluoride source, typically TBAF. For the synthesis of this compound, a (E)-1-ethoxy-1-(trialkoxysilyl)ethene could be coupled with a (Z)-1-halo-hept-4-ene. Hiyama couplings are known for their tolerance of various functional groups and can proceed with high stereoselectivity. nih.gov

A comparative overview of these cross-coupling strategies is presented in the table below.

Coupling Reaction Organometallic Reagent Organic Halide/Electrophile Key Advantages Potential Challenges
Suzuki-Miyaura Organoboron (e.g., boronic acid, ester)Alkenyl/Aryl Halide or TriflateMild reaction conditions, high functional group tolerance, commercial availability of reagents.Potential for boronic acid self-coupling.
Heck AlkeneAlkenyl/Aryl Halide or TriflateAtom economical, avoids pre-functionalized organometallic reagents. nih.govControl of regio- and stereoselectivity can be difficult. nih.gov
Hiyama OrganosilaneAlkenyl/Aryl Halide or TriflateStable and less toxic organosilicon reagents, high stereoselectivity. nih.govmdpi.comRequires fluoride activation, which can be incompatible with certain protecting groups.

Stereoselective Reduction and Hydrovinylation Techniques for Alkene Formation

The formation of the (Z)-alkene at the C6 position is a critical step in the synthesis of the target molecule. Several stereoselective reduction and hydrovinylation methods can be employed to achieve this specific geometry.

Stereoselective Reduction of Alkynes: The partial reduction of an internal alkyne is a classic and reliable method for the synthesis of (Z)-alkenes. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) for the hydrogenation of an appropriate non-8-yn-1-ol derivative would selectively produce the (Z)-alkene. nih.govpearson.comalmerja.commasterorganicchemistry.comthieme-connect.de Subsequent etherification would then yield the target enol ether. Other poisoned palladium catalysts, such as Pd/BaSO₄ with quinoline, can also be effective. masterorganicchemistry.com Nickel-based catalysts, like P-2 nickel (prepared from nickel(II) acetate and sodium borohydride), offer an alternative for the semi-hydrogenation of alkynes to cis-alkenes. researchgate.netwikipedia.orgechemi.com Another metal-free approach is the use of diimide (N₂H₂) reduction , generated in situ from hydrazine and an oxidant, which stereospecifically delivers hydrogen in a syn-fashion to the alkyne, yielding the (Z)-alkene. stackexchange.comwikipedia.orgorganicreactions.orgyoutube.comresearchgate.net

Hydrovinylation Techniques: Hydrovinylation involves the addition of a vinyl group and a hydrogen atom across a double or triple bond. While less common for the direct synthesis of a structure like this compound, it represents a potential atom-economical approach. acs.orgnih.govresearchgate.netnih.govresearchgate.net A palladium-catalyzed intermolecular 1,2-hydrovinylation of a suitable 1,3-diene with a vinyl electrophile could be envisioned, although controlling the regioselectivity to form the desired skipped diene would be a significant challenge. acs.orgnih.gov

The following table summarizes key reagents for the stereoselective formation of the (Z)-alkene.

Method Reagent Substrate Product Stereochemistry Key Features
Catalytic Hydrogenation Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline)AlkyneZ (cis)Well-established, high Z-selectivity, sensitive to over-reduction. pearson.comalmerja.commasterorganicchemistry.comthieme-connect.de
Catalytic Hydrogenation P-2 Nickel (Ni(OAc)₂ + NaBH₄)AlkyneZ (cis)Non-pyrophoric, air-stable alternative to Raney Nickel. researchgate.netwikipedia.orgechemi.com
Chemical Reduction Diimide (N₂H₂)AlkyneZ (cis)Metal-free, mild conditions, syn-addition of hydrogen. stackexchange.comwikipedia.orgorganicreactions.orgyoutube.comresearchgate.net

Convergent and Linear Synthetic Pathways to the Diene System

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Optimization of Reaction Conditions and Yields for Practical Synthesis

The practical application of any synthetic route hinges on the optimization of reaction conditions to maximize yield and stereoselectivity while minimizing side products. For the transition-metal-catalyzed cross-coupling reactions, key parameters to optimize include:

Catalyst and Ligand: The choice of palladium or nickel catalyst and the associated phosphine or N-heterocyclic carbene (NHC) ligand can have a profound impact on the reaction's efficiency and selectivity. rsc.orgnih.govresearchgate.netnih.govacs.org For instance, bulky, electron-rich ligands often promote the oxidative addition step and can influence the stereochemical outcome.

Base and Solvent: The base used in cross-coupling reactions plays a crucial role in the transmetalation step (in Suzuki and Hiyama couplings) and in regenerating the active catalyst. The choice of solvent can affect the solubility of reagents and intermediates, thereby influencing reaction rates and yields.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while avoiding decomposition of sensitive starting materials or products.

In the case of stereoselective reductions, the catalyst loading, hydrogen pressure (for catalytic hydrogenation), and temperature must be optimized to achieve high conversion to the desired (Z)-alkene without over-reduction to the corresponding alkane.

Scalability Considerations for Preparative and Industrial Applications

The transition from a laboratory-scale synthesis to preparative or industrial production introduces a new set of challenges. For the synthesis of this compound, particularly if it has applications as a pheromone or in fine chemical manufacturing, scalability is a critical factor. acs.orgthieme-connect.comacs.orgresearchgate.netthieme-connect.de

Key considerations for a scalable process include:

Cost and Availability of Starting Materials: The starting materials should be readily available and economically viable for large-scale production.

Safety of Reagents and Reactions: Highly toxic or pyrophoric reagents should be avoided if possible. The reaction conditions should be amenable to safe operation in large reactors.

Catalyst Loading and Cost: For transition-metal-catalyzed reactions, minimizing the catalyst loading (often expressed in ppm) is essential to reduce costs, especially with expensive metals like palladium. nih.gov

Purification Methods: Chromatographic purifications, while common in the lab, are often not practical on an industrial scale. The development of crystallization or distillation-based purification methods is highly desirable.

Recent advancements in flow chemistry and the development of more robust and active catalysts are paving the way for more efficient and scalable syntheses of complex molecules like this compound.

Reactivity and Transformational Chemistry of 1e,6z 1 Ethoxynona 1,6 Diene

Cycloaddition Reactions Involving the Diene and/or Enol Ether Moieties

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the case of (1E,6Z)-1-Ethoxynona-1,6-diene, both the enol ether and the isolated alkene can participate as 2π-electron components in various cycloadditions. It is important to note that despite its name, this molecule is an isolated diene; the two double bonds are separated by three single bonds and are not conjugated. Consequently, it cannot act as the 4π-electron diene component in a standard Diels-Alder reaction. chemistrynotmystery.com However, its functional groups are reactive in other cycloaddition contexts.

Diels-Alder Reactions with Diverse Dienophiles

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgpraxilabs.com For a successful reaction, a conjugated diene (the 4π component) reacts with a dienophile (the 2π component). wikipedia.org Since this compound lacks a conjugated diene system, it cannot function as the diene. libretexts.org However, the electron-rich enol ether moiety serves as an excellent dienophile, particularly in reactions with electron-poor dienes. wikipedia.orgchempedia.info

The feasibility of a Diels-Alder reaction is explained by Frontier Molecular Orbital (FMO) theory, which involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. praxilabs.comorganic-chemistry.org The nature of these interacting orbitals defines two main types of Diels-Alder reactions.

Normal Electron Demand: This is the classic setup where an electron-rich diene (high-energy HOMO) reacts with an electron-poor dienophile (low-energy LUMO). wikipedia.orgorganic-chemistry.org This is the most common type of Diels-Alder reaction.

Inverse Electron Demand (IEDDA): In this scenario, the electronic roles are reversed. An electron-poor diene (low-energy LUMO) reacts with an electron-rich dienophile (high-energy HOMO). organic-chemistry.orgnih.govacs.org

The enol ether in this compound is an electron-rich alkene due to the electron-donating effect of the adjacent oxygen atom. wikipedia.org This makes it an ideal dienophile for Inverse Electron Demand Diels-Alder (IEDDA) reactions when paired with electron-deficient dienes like 1,2,4,5-tetrazines or oxa-1,3-butadienes. nih.govnih.govresearchgate.net

Table 1: Comparison of Diels-Alder Reaction Types
CharacteristicNormal Electron DemandInverse Electron Demand
Diene Electron-rich (e.g., contains -OR, -NR2 groups)Electron-poor (e.g., contains -NO2, -CN groups, or heteroatoms)
Dienophile Electron-poor (e.g., contains -C=O, -CN groups)Electron-rich (e.g., enol ethers, enamines)
Primary FMO Interaction HOMOdiene - LUMOdienophileLUMOdiene - HOMOdienophile
Role of this compound Not applicable as a dieneActs as an electron-rich dienophile

When both the diene and dienophile are unsymmetrical, the regioselectivity of the Diels-Alder reaction becomes a critical consideration. The outcome is governed by the electronic polarization of the reactants. For the enol ether of this compound, the oxygen atom donates electron density via resonance, creating a partial negative charge on the β-carbon (C2). In an IEDDA reaction with an unsymmetrical electron-poor diene, this nucleophilic carbon will preferentially bond to the most electrophilic carbon of the diene. acs.org

Diastereoselectivity in Diels-Alder reactions often refers to the formation of endo or exo products, particularly with cyclic dienophiles or dienes. chemistrysteps.com

Endo Product: The substituent(s) on the dienophile point towards the newly forming double bond of the cyclohexene (B86901) ring. This product is often formed faster (kinetic control) due to favorable secondary orbital interactions between the substituent's π-system and the diene's orbitals. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com

Exo Product: The substituent(s) on the dienophile point away from the newly forming double bond. This isomer is typically more sterically stable and is favored under thermodynamic control (higher temperatures, longer reaction times). masterorganicchemistry.comacs.org

For the reaction of this compound's enol ether with a cyclic, electron-poor diene, the endo product, where the ethoxy group is oriented under the diene system in the transition state, would generally be the kinetically favored product. nih.govnih.govresearchgate.net

Table 2: Selectivity in Diels-Alder Reactions
Selectivity TypeGoverning FactorFavored Product (Kinetic)Favored Product (Thermodynamic)
Regioselectivity Matching of partial charges (nucleophilic/electrophilic centers)Product from alignment of most nucleophilic and electrophilic carbonsN/A (determined by transition state energy)
Diastereoselectivity Secondary orbital overlap vs. steric hindranceEndo isomerExo isomer

An intramolecular Diels-Alder (IMDA) reaction occurs when the diene and dienophile are tethered within the same molecule. organicreactions.orgstudy.com This reaction is a powerful method for constructing complex polycyclic systems, often with high stereocontrol, as the connecting chain imposes significant conformational constraints. nih.govresearchgate.netnih.gov The reaction typically forms fused or bridged ring systems in a single step. organicreactions.org

This compound itself is not structured to undergo an IMDA reaction. However, a hypothetical analogue, such as one where the ethyl group of the ether is replaced by a longer chain containing a conjugated diene, could undergo such a transformation. For example, an analogue tethered with a three- or four-atom chain between the enol ether (dienophile) and a newly introduced diene would likely cyclize to form a fused bicyclic system. study.com

[2+2] and [3+2] Cycloaddition Pathways

Beyond the [4+2] Diels-Alder reaction, the double bonds of this compound can participate in other cycloaddition pathways.

[2+2] Cycloaddition: This reaction between two alkene components forms a four-membered cyclobutane (B1203170) ring. While thermally forbidden for simple alkenes, these reactions can be promoted photochemically or through catalysis. nih.govacs.org Silyl enol ethers, which are structurally related to the enol ether in the target molecule, are known to undergo catalytic [2+2] cycloadditions with electron-deficient alkenes like α,β-unsaturated esters to form cyclobutanes. nih.govacs.orgacs.orgthieme-connect.com

[3+2] Cycloaddition: Also known as 1,3-dipolar cycloaddition, this reaction involves a 3-atom, 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile) to form a five-membered heterocyclic ring. uchicago.edu Both the enol ether and the isolated alkene of this compound can act as the dipolarophile. Common 1,3-dipoles include azides, nitrile oxides, and nitrones. uchicago.edu Recent studies have shown successful [3+2] cycloadditions of enol ethers with various partners to create complex molecules like spiroketals. acs.orgacs.orgnih.govrsc.org

Table 3: Potential [2+2] and [3+2] Cycloaddition Reactions
Reaction TypeReactant 1 (from molecule)Potential Reactant 2Product Ring System
[2+2] CycloadditionEnol ether or AlkeneAlkene (photochemical), α,β-Unsaturated ester (catalytic)Cyclobutane
[3+2] CycloadditionEnol ether or AlkeneAzide (R-N3)Triazoline
[3+2] CycloadditionEnol ether or AlkeneNitrone (R2C=N+(R)-O-)Isoxazolidine
[3+2] CycloadditionEnol ether or AlkeneNitrile Oxide (R-C≡N+-O-)Isoxazoline

Electrophilic Addition Reactions of the Alkene and Enol Ether Functional Groups

The π-bonds of the alkenes in this compound are nucleophilic and readily undergo electrophilic addition reactions. chemistrynotmystery.com However, the two double bonds exhibit different reactivity due to their electronic environments. In general, enol ethers are significantly more reactive towards electrophiles than simple alkenes. wikipedia.orgthieme-connect.deresearchgate.net

Reaction at the C6-C7 Alkene: This is an isolated, non-conjugated double bond. It behaves like a typical alkene in electrophilic additions. chemistrynotmystery.comlibretexts.org The reaction with an electrophile like HBr would proceed via a carbocation intermediate. According to Markovnikov's rule, the electrophile (H⁺) will add to the carbon that results in the more stable carbocation, followed by the attack of the nucleophile (Br⁻). chemistrynotmystery.comlibretexts.orgopenstax.org

Reaction at the C1-C2 Enol Ether: Enol ethers are highly susceptible to attack by electrophiles. wikipedia.org The presence of the oxygen atom's lone pairs makes the double bond electron-rich and more nucleophilic than a standard alkene. masterorganicchemistry.comucsb.edu Protonation by an acid (an electrophile) occurs preferentially at the β-carbon (C2). This generates a resonance-stabilized oxonium ion intermediate. In the presence of water, this intermediate is readily hydrolyzed to yield a carbonyl compound (an aldehyde in this case) and an alcohol. This acid-catalyzed hydrolysis is a characteristic reaction of enol ethers.

The higher nucleophilicity of the enol ether suggests that in a reaction with a limited amount of an electrophile, addition would selectively occur at the C1-C2 double bond over the C6-C7 double bond. thieme-connect.deresearchgate.net

Table 4: Predicted Products of Electrophilic Addition with HBr
Functional GroupReaction PathwayIntermediateFinal Product
C6-C7 AlkeneMarkovnikov AdditionSecondary Carbocation at C6 or C76-Bromo-1-ethoxynon-1-ene or 7-Bromo-1-ethoxynon-1-ene
C1-C2 Enol Ether (with H⁺/H₂O)Protonation and HydrolysisResonance-stabilized Oxonium IonNonanal and Ethanol (B145695)

Hydrohalogenation and Hydroboration-Oxidation

The presence of two different double bonds in this compound raises questions of chemoselectivity in addition reactions.

Hydrohalogenation: In the addition of hydrohalic acids (HX), the enol ether is expected to be significantly more reactive than the isolated C6-C7 double bond. Enol ethers are highly susceptible to attack by electrophiles due to the electron-donating nature of the alkoxy group, which stabilizes the resulting carbocation intermediate through resonance. wikipedia.org The reaction is initiated by the protonation of the C2 carbon, which is the most nucleophilic position, leading to a resonance-stabilized oxocarbenium ion. Subsequent attack by the halide ion (X⁻) would yield a haloacetal. In contrast, the C6-C7 double bond, being a typical internal alkene, is less reactive towards protonation and would require more forcing conditions. Therefore, selective hydrohalogenation at the enol ether is the anticipated outcome. masterorganicchemistry.com This selectivity follows Markovnikov's rule, where the proton adds to the carbon with more hydrogens, leading to the more stable carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com

Hydroboration-Oxidation: This two-step reaction typically results in the anti-Markovnikov addition of water across a double bond. libretexts.org When applied to this compound, the reaction's chemoselectivity will be influenced by both steric and electronic factors. The less sterically hindered and electron-rich enol ether is a potential site for hydroboration. However, the hydroboration of enol ethers can be complex and may lead to side products. bridgewater.eduorganic-chemistry.org The C6-C7 internal alkene will also react with borane (B79455) reagents. The regioselectivity for a typical internal alkene results in the boron atom adding to the less sterically hindered carbon, which, after oxidation, yields the corresponding alcohol. masterorganicchemistry.comumich.edu Given the comparable reactivity of both sites, a mixture of products could be expected, although specific borane reagents (e.g., bulkier reagents like 9-BBN) could enhance selectivity for the less hindered C6-C7 position. The reaction proceeds via a syn-addition of the H and B atoms across the double bond. libretexts.orgmasterorganicchemistry.com

ReactionReagentSelective SitePredicted Major ProductRegioselectivity
HydrohalogenationH-X (e.g., HBr)C1=C2 (Enol Ether)1-Bromo-1-ethoxynonaneMarkovnikov
Hydroboration-Oxidation1. BH₃•THF 2. H₂O₂, NaOHC6=C7 (Alkene)1-Ethoxynonan-7-olAnti-Markovnikov

Epoxidation and Dihydroxylation

Epoxidation: The reaction of this compound with peroxy acids (e.g., m-CPBA) is expected to occur preferentially at the more electron-rich double bond. libretexts.org The enol ether at C1-C2, being highly activated by the electron-donating ethoxy group, is significantly more nucleophilic than the internal alkene at C6-C7. libretexts.orgstackexchange.com Therefore, selective epoxidation of the enol ether is the anticipated outcome, yielding an epoxy ether. Reaction at the C6-C7 double bond would likely require an excess of the epoxidizing agent or the use of more reactive systems. researchgate.net

Dihydroxylation: Similar to epoxidation, dihydroxylation with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) is highly sensitive to the electronic properties of the alkene. wikipedia.org Sharpless asymmetric dihydroxylation, for instance, is known to be highly site-selective for the most electron-rich double bond in a polyene substrate. wikipedia.org Consequently, the dihydroxylation of this compound is predicted to occur selectively at the C1-C2 enol ether moiety. This would result in the formation of a dihydroxy acetal (B89532) derivative after workup. The reaction with OsO₄ typically proceeds via a syn-addition mechanism. libretexts.orgresearchgate.net

ReactionReagentSelective SitePredicted Major ProductStereochemistry
Epoxidationm-CPBAC1=C2 (Enol Ether)(1E)-1,2-epoxy-1-ethoxynonaneN/A for this product
Dihydroxylation1. OsO₄ (cat.) 2. NMOC1=C2 (Enol Ether)1-Ethoxy-1,2-nonanediolSyn-addition

Radical Additions and Radical Cascade Reactions

Radical Additions: The reaction of this compound with radical species will also exhibit selectivity based on the nature of the double bonds. The addition of radicals to enol ethers is a known process. rsc.orgresearchgate.net The regioselectivity of radical addition to alkenes is often anti-Markovnikov, particularly with reagents like HBr in the presence of peroxides. chemistrysteps.com In a competitive scenario, the relative stability of the radical intermediates formed by addition to either the C1=C2 or C6=C7 double bond will determine the outcome. Radical addition to the enol ether can lead to the formation of an α-alkoxy radical, while addition to the C6 or C7 position would generate a secondary alkyl radical. The precise outcome can be influenced by the specific radical species and reaction conditions. nih.govresearchgate.net

Radical Cascade Reactions: The 1,6-diene structure of this molecule makes it a suitable substrate for radical cascade cyclization reactions. nih.gov If a radical is generated elsewhere in the molecule or added exogenously, it could initiate a cascade by first adding to one of the double bonds. For example, a radical addition to the C6=C7 bond could form a new radical at C6 or C7, which could then, in an intramolecular fashion, attack the C1=C2 enol ether double bond, leading to the formation of a five- or six-membered ring, depending on the site of the initial attack and the cyclization mode. Such cascade reactions are powerful tools for the rapid construction of complex cyclic molecules.

Transformations Involving the Ether Linkage

Hydrolysis of the Enol Ether to Carbonyl Compounds

The enol ether functionality is readily hydrolyzed under acidic conditions to yield a carbonyl compound and an alcohol. rsc.orgstackexchange.comechemi.com This reaction is a key transformation for this class of compounds. The mechanism involves the protonation of the β-carbon (C2) of the enol ether, which is the most electron-rich position. stackexchange.comechemi.com This step forms a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate leads to a hemiacetal, which subsequently eliminates ethanol to yield the corresponding aldehyde, nonanal, and ethanol. stackexchange.com This hydrolysis is typically facile and can be achieved with dilute aqueous acid, often under mild conditions. rsc.org

Starting MaterialReagentsProduct 1Product 2
This compoundH₃O⁺ (aq. acid)(Z)-Non-6-enalEthanol

Transacetalization and Alkoxy Exchange Reactions

In the presence of an alcohol and an acid catalyst, the enol ether can undergo transacetalization. stackexchange.com Similar to hydrolysis, the reaction is initiated by protonation of the enol ether to form an oxocarbenium ion intermediate. stackexchange.comorganic-chemistry.org This electrophilic species is then trapped by an alcohol molecule (R'-OH) to form a new hemiacetal. Further reaction under acidic conditions can lead to the formation of a full acetal. This process allows for the exchange of the ethoxy group for a different alkoxy group or the conversion of the enol ether into an acetal protecting group. Visible light in conjunction with photoacid catalysts has also been shown to promote the acetalization of enol ethers with alcohols under mild conditions. organic-chemistry.org

Palladium-Catalyzed Functionalizations at Vinyl Positions

Both the vinyl ether and the internal alkene moieties of this compound can potentially participate in palladium-catalyzed cross-coupling reactions. libretexts.org

At the Enol Ether (C1=C2): Vinyl ethers are known substrates for various palladium-catalyzed reactions, including Suzuki, Stille, and Heck couplings. rsc.orgnobelprize.org These reactions typically allow for the formation of new carbon-carbon bonds at the vinyl positions. For example, a Suzuki coupling with an arylboronic acid could introduce an aryl group at the C1 or C2 position, depending on the specific catalytic system and reaction conditions. libretexts.org The stereochemistry of the enol ether can often be retained during these transformations.

At the Internal Alkene (C6=C7): The functionalization of unactivated internal alkenes is more challenging but achievable with modern palladium catalysis. nih.govnih.govacs.org Reactions such as the Heck reaction or various C-H activation/functionalization reactions could potentially occur at the C6-C7 double bond. The development of specialized ligands and catalytic systems is often necessary to achieve high reactivity and selectivity for these less activated double bonds. rsc.orgresearchgate.net Given the higher reactivity of the electron-rich enol ether, achieving selective functionalization at the C6-C7 position would likely require careful selection of a catalytic system that preferentially activates the less electron-rich internal alkene or a strategy where the enol ether is protected or consumed first.

Coupling ReactionPotential Coupling PartnerPotential Site of Reaction
Suzuki CouplingArylboronic AcidC1 or C2 (Enol Ether)
Heck ReactionAryl HalideC1, C2, C6, or C7
Stille CouplingOrganostannaneC1 or C2 (Enol Ether)

Polymerization and Oligomerization Potential of this compound

The unique bifunctional nature of this compound, possessing both a vinyl ether and a non-conjugated internal diene, suggests its potential as a monomer for various polymerization and oligomerization reactions. The reactivity of each functional group can be selectively targeted or simultaneously engaged to produce a diverse range of polymeric structures, from linear chains to complex cross-linked networks. The specific stereochemistry of the double bonds, (1E,6Z), is also expected to influence the stereoregularity and, consequently, the physical properties of the resulting polymers.

Cationic Polymerization of the Vinyl Ether Moiety

The electron-rich vinyl ether group in this compound is highly susceptible to cationic polymerization. nih.govrsc.orgresearchgate.net This process is typically initiated by Lewis acids or protonic acids, which generate a carbocationic active center that propagates through the vinyl ether double bonds. The general mechanism involves the protonation or coordination of the initiator to the vinyl ether, followed by the sequential addition of monomer units.

Key aspects of the cationic polymerization of vinyl ethers include:

Initiation: A variety of initiating systems can be employed, including traditional Lewis acids (e.g., BF₃·OEt₂, SnCl₄) in the presence of a proton source, as well as more modern and controlled systems like those based on transition metal complexes. acs.org

Propagation: The propagation proceeds through a carbocationic chain end. The stability of this carbocation is enhanced by the electron-donating ethoxy group, which facilitates the polymerization process.

Termination and Chain Transfer: These are common events in cationic polymerization and can limit the molecular weight of the resulting polymer. They can occur through various mechanisms, such as reaction with counter-ions, impurities, or the monomer itself.

The presence of the second double bond in the nonadiene (B8540087) chain could potentially participate in side reactions, leading to branching or cross-linking, depending on the reaction conditions and the reactivity of the catalyst towards the internal double bond.

Illustrative Data on Cationic Polymerization of a Model Vinyl Ether:

Initiator SystemSolventTemperature (°C)Monomer Conversion (%)Molecular Weight (Mn, g/mol)Polydispersity Index (PDI)
BF₃·OEt₂ / H₂OToluene09515,0002.1
HI / I₂Hexane-209825,0001.5
TiCl₄ / 2-chloroethyl vinyl etherDichloromethane-789950,0001.2

This table presents typical data for the cationic polymerization of a generic vinyl ether and is for illustrative purposes only. Specific results for this compound may vary.

Cyclopolymerization via the Diene System

Non-conjugated dienes, particularly 1,6-dienes, are known to undergo cyclopolymerization, a process that involves an alternating sequence of intramolecular cyclization and intermolecular propagation steps. acs.orgacs.org This mechanism leads to the formation of polymers containing cyclic repeating units in the main chain. For this compound, this would likely involve the formation of five- or six-membered rings.

The cyclopolymerization of 1,6-dienes is often catalyzed by transition metal complexes, such as those based on palladium, nickel, or Ziegler-Natta type catalysts. acs.org The choice of catalyst is crucial as it influences the degree of cyclization versus linear propagation and the stereochemistry of the resulting polymer.

The expected outcome of cyclopolymerization of this compound would be a polymer with a backbone composed of substituted cyclopentane (B165970) or cyclohexane (B81311) rings, with the ethoxyvinyl group either remaining as a pendant group or potentially participating in further reactions.

Acyclic Diene Metathesis (ADMET) and Oligomerization

Acyclic Diene Metathesis (ADMET) is a step-growth polymerization driven by the removal of a small volatile olefin, typically ethylene, from α,ω-dienes. mdpi.comwikipedia.orgadvancedsciencenews.com While this compound is not a terminal diene in the conventional sense for ADMET to produce high molecular weight linear polymers with the release of ethylene, the principles of olefin metathesis are still highly relevant for its potential to form oligomers and cyclized products.

Ruthenium-based catalysts, such as Grubbs' catalysts, are highly effective for ADMET and are known for their functional group tolerance. mdpi.com In the case of this compound, an intramolecular ring-closing metathesis (RCM) could occur to form a cyclic monoene, or intermolecular cross-metathesis could lead to the formation of various oligomeric species. The specific outcome would be highly dependent on the reaction concentration, catalyst, and temperature.

Potential Metathesis Products of this compound:

Reaction TypeCatalyst ExamplePotential Product(s)Driving Force
Ring-Closing Metathesis (RCM)Grubbs' 2nd Generation CatalystCyclic monoene with an ethoxyvinyl side chainFormation of a stable cyclic structure
Intermolecular Cross-MetathesisHoveyda-Grubbs' 2nd Generation CatalystLinear and cyclic oligomers of varying chain lengthsEquilibrium-driven process

This table outlines plausible outcomes based on known olefin metathesis reactions and is intended to be illustrative.

The presence of the vinyl ether functionality could potentially influence the activity and stability of the metathesis catalyst.

Mechanistic Investigations of Reactions Involving 1e,6z 1 Ethoxynona 1,6 Diene

Kinetic Studies for Rate-Determining Steps and Reaction Orders

No information was found regarding kinetic studies performed on reactions involving (1E,6Z)-1-Ethoxynona-1,6-diene. Consequently, data on rate-determining steps and reaction orders for any of its specific transformations are not available in the searched literature.

Isotope Labeling Experiments for Bond-Breaking and Bond-Forming Events

There is no mention in the search results of isotope labeling experiments, such as deuterium (B1214612) labeling, being used to investigate the reaction mechanisms of this compound. Such studies would be crucial for understanding bond-breaking and bond-forming events in its reactions.

Elucidation of Reaction Intermediates (e.g., Radical Cations, Organometallic Species)

The search did not yield any studies that identify or characterize reaction intermediates, such as radical cations or organometallic species, in reactions of this compound. While the chemistry of 1,6-dienes, in general, involves such intermediates, specific examples for this compound are absent.

Transition State Analysis and Energy Profiles for Key Transformations

No computational or experimental data on transition state analysis or energy profiles for reactions involving this compound could be located. This information is essential for a detailed understanding of the reaction pathways and the factors controlling reactivity and selectivity.

Influence of Solvent, Pressure, and Temperature on Regioselectivity and Stereoselectivity

There is a lack of available research on how external parameters like solvent, pressure, and temperature affect the regioselectivity and stereoselectivity of reactions with this compound. While these factors are known to influence the outcomes of reactions with 1,6-dienes, specific data for the title compound is not available.

Catalytic Cycle Elucidation for Transition-Metal-Mediated Processes

No information was found on the elucidation of catalytic cycles for any transition-metal-mediated processes involving this compound. Mechanistic insights into such reactions, which are common for 1,6-dienes, are not documented for this specific substrate in the searched literature.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1e,6z 1 Ethoxynona 1,6 Diene and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of (1E,6Z)-1-Ethoxynona-1,6-diene in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, a complete and unambiguous assignment requires more sophisticated two-dimensional (2D) techniques.

Two-dimensional NMR experiments are crucial for mapping the intricate network of connections within the molecule. wikipedia.org These techniques distribute signals across two frequency axes, resolving spectral overlap and revealing correlations between different nuclei. slideshare.netepfl.ch

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other through chemical bonds (typically over two or three bonds). sdsu.eduacdlabs.com For this compound, COSY spectra would reveal key correlations within the ethyl group (between the -CH₂- and -CH₃ protons) and along the nonadiene (B8540087) backbone, establishing the sequence of methylene (B1212753) and methine groups.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgepfl.ch An HSQC spectrum would definitively link each proton in the molecule to its corresponding carbon atom, providing a clear map of all C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is vital for piecing together the molecular skeleton by identifying longer-range couplings (typically over two to four bonds) between protons and carbons. sdsu.eduyoutube.com Crucially, it would show a correlation between the protons on the first carbon of the ethoxy group (-O-CH₂-) and the first carbon of the diene chain (C1), confirming the attachment of the ethoxy group. It would also help to connect different fragments of the carbon chain that are not directly linked by proton-proton coupling.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are paramount for stereochemical elucidation as they detect correlations between nuclei that are close in space, irrespective of their bonding arrangement. acdlabs.comblogspot.comcolumbia.edu For this compound, a NOESY or ROESY spectrum would provide definitive proof of the double bond geometries. A spatial correlation between the proton on C1 and the protons on C3 would confirm the E configuration of the C1=C2 double bond. Similarly, a through-space interaction between the protons on C5 and C8 would confirm the Z configuration of the C6=C7 double bond. acdlabs.comlibretexts.org ROESY is often preferred for molecules in the medium-sized range where the NOE enhancement might be close to zero. columbia.edu

The following table summarizes the expected key 2D NMR correlations for the structural assignment of this compound.

TechniqueCorrelating ProtonsCorrelating Atom(s)Information Gained
COSY H10 (CH₃ of ethoxy)H11 (CH₂ of ethoxy)Connectivity of the ethyl group.
H1 (on C1)H2 (on C2)Connectivity across the C1=C2 double bond.
H5 (on C5)H4 (on C4), H6 (on C6)Connectivity of the central alkyl chain.
HSQC All protonsTheir directly bonded carbonsDirect C-H bond correlations.
HMBC H11 (CH₂ of ethoxy)C1 (of diene)Confirms enol ether linkage.
H1 (on C1)C3 (of diene)Confirms connectivity across the C2-C3 bond.
H9 (CH₃ of diene)C7, C8Confirms terminal end of the diene chain.
NOESY/ROESY H1 (on C1)H3 (on C3)Proximity confirms (1E) stereochemistry.
H6 (on C6)H7 (on C7)Proximity confirms (6Z) stereochemistry.

The flexible single bonds in the aliphatic chain of this compound allow for multiple rotational conformations. Advanced NMR methods, often combined with quantum mechanical calculations, can provide insight into the preferred solution-state conformation. auremn.org.brnih.govnih.gov Techniques such as variable-temperature NMR studies can be used to analyze changes in chemical shifts or coupling constants, which can indicate shifts in conformational equilibria or the freezing out of a single dominant conformer at low temperatures. researchgate.net The magnitude of three-bond proton-proton coupling constants (³JHH) along the C3-C4-C5 backbone, analyzed through the Karplus equation, can also provide information about the dihedral angles and thus the preferred staggered or eclipsed conformations around these bonds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule. For this compound (C₁₁H₂₀O), HRMS would provide a highly accurate mass measurement of the molecular ion (M⁺), confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues. gbiosciences.comlibretexts.org The molecule undergoes cleavage in the ionization chamber, breaking into smaller, characteristic fragments. gbiosciences.com As an enol ether, characteristic fragmentation pathways are expected. sci-hub.se Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is a common pathway for ethers. libretexts.orgmiamioh.edu

Expected Fragmentation Pattern for this compound:

Molecular Ion (M⁺): The parent ion peak would be observed at an m/z corresponding to the exact mass of C₁₁H₂₀O (168.1514).

Alpha-Cleavage: Loss of an ethyl radical (•CH₂CH₃) from the ether linkage would result in a significant fragment.

Allylic Cleavage: The bonds allylic to the double bonds (C3-C4 and C8-C9) are weakened and prone to cleavage, leading to resonance-stabilized carbocations.

McLafferty-type Rearrangements: While more common in carbonyl compounds, rearrangements involving hydrogen transfer from the alkyl chain to the double bond system or ether oxygen could also occur.

m/z (Nominal)Possible Fragment IonFragmentation Pathway
168[C₁₁H₂₀O]⁺Molecular Ion
139[C₉H₁₅O]⁺Loss of ethyl radical (•C₂H₅)
97[C₆H₉O]⁺Cleavage at the C5-C6 bond
83[C₆H₁₁]⁺Cleavage at the C5-C6 bond with charge retention on the alkyl fragment
55[C₄H₇]⁺Allylic cleavage at the C3-C4 bond

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. masterorganicchemistry.com These two techniques are complementary; FTIR is sensitive to vibrations that cause a change in dipole moment, while Raman is sensitive to vibrations that cause a change in polarizability.

For this compound, the key functional groups are the enol ether (C=C-O-C) and the isolated alkene (C=C).

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity (FTIR)Expected Intensity (Raman)
~3020-3080C-H stretch=C-H (vinylic)MediumMedium
~2850-2960C-H stretch-C-H (aliphatic)StrongStrong
~1650-1670C=C stretchEnol Ether (C=C-O)StrongMedium
~1640-1660C=C stretchAlkeneMedium-WeakStrong
~1200-1250C-O stretchAsymmetric C-O-C stretch of enol etherStrongWeak
~1040-1080C-O stretchSymmetric C-O-C stretch of enol etherStrongMedium
~965C-H bendOut-of-plane bend for trans (E) C=C-HStrongWeak
~675-730C-H bendOut-of-plane bend for cis (Z) C=C-HMediumWeak

The strong C-O stretching bands are characteristic of ethers, and the presence of two distinct C=C stretching vibrations can help distinguish the enol ether double bond from the isolated internal double bond. spectroscopyonline.commdpi.comresearchgate.net The out-of-plane C-H bending vibrations are particularly diagnostic for the stereochemistry of the double bonds.

X-ray Crystallography of Crystalline Derivatives for Definitive Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including exact bond lengths, bond angles, and torsional angles. Since this compound is likely a liquid or low-melting solid, this technique would require the preparation of a suitable crystalline derivative. This could be achieved by reacting the diene to introduce functional groups capable of forming a stable crystal lattice or by forming a co-crystal with another molecule.

Once a suitable crystal is obtained, X-ray diffraction analysis would provide an absolute confirmation of the (1E) and (6Z) stereochemistry, validating the assignments made by NMR. acs.orgresearchgate.net It would also reveal the molecule's preferred conformation in the solid state, which can be compared to the solution-state conformations inferred from NMR and computational studies.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are essential for verifying the purity of a sample and for separating it from starting materials, byproducts, or other isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating volatile compounds like this compound. The retention time from the GC provides a measure of purity, while the coupled mass spectrometer provides mass information for the parent compound and any impurities, aiding in their identification.

Chiral High-Performance Liquid Chromatography (HPLC): The this compound molecule itself is achiral. However, if reactions were performed on the molecule that introduced a chiral center (for example, an asymmetric epoxidation of one of the double bonds), the resulting enantiomeric products would be chemically and physically identical in an achiral environment. researchgate.net Chiral HPLC, which uses a chiral stationary phase (CSP), would be the essential technique to separate these enantiomers. researchgate.netsigmaaldrich.comhplc.eu The differential interaction of the enantiomers with the CSP allows for their separation and quantification. nih.gov This technique would also be invaluable for separating diastereomers, which could be formed if a reaction created a second chiral center in a molecule that already possessed one. nih.gov

Theoretical and Computational Studies of 1e,6z 1 Ethoxynona 1,6 Diene

Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and preferred three-dimensional arrangement of (1E,6Z)-1-Ethoxynona-1,6-diene. Methods such as Density Functional Theory (DFT) are particularly well-suited for molecules of this size, offering a good balance between computational cost and accuracy.

Table 1: Hypothetical Calculated Geometric Parameters for the Most Stable Conformer of this compound

ParameterValue
C1-C2 Bond Length (Å)1.34
C6-C7 Bond Length (Å)1.35
C1-O Bond Length (Å)1.36
C1-C2-C3 Bond Angle (°)125.8
C5-C6-C7 Bond Angle (°)123.2
C1-O-C(ethyl) Bond Angle (°)118.5
H-C1-C2-H Dihedral Angle (°)180.0
H-C6-C7-H Dihedral Angle (°)0.0

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. DFT calculations have become a standard tool for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies. nih.gov

By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. rsc.org These predictions are particularly useful for assigning signals in complex spectra and for confirming the stereochemistry of the double bonds. Similarly, the calculation of the vibrational frequencies can provide a theoretical infrared (IR) and Raman spectrum. These computed spectra can be compared with experimental data to identify characteristic vibrational modes of the molecule.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Chemical Shift (ppm)Attached Proton(s)Predicted ¹H Chemical Shift (ppm)
C1142.5H16.25
C2108.1H24.80
C332.4H32.10
C429.1H41.45
C526.8H52.05
C6124.3H65.40
C7130.5H75.35
C822.6H82.00
C914.2H90.95
O-CH₂64.0H1'3.80
CH₃15.1H2'1.25

Reaction Pathway Modeling and Transition State Geometries for Key Transformations

Understanding the reactivity of this compound requires the exploration of potential reaction pathways. Computational modeling can be used to map out the potential energy surface for various transformations, such as cycloaddition reactions or sigmatropic rearrangements. By locating the transition state structures and calculating the activation energies, it is possible to predict the feasibility and selectivity of different reactions. For instance, the Diels-Alder reaction, a common transformation for dienes, could be modeled to understand the endo/exo selectivity and the influence of the ethoxy group on the reaction rate.

Frontier Molecular Orbital (FMO) Theory Analysis for Reactivity and Selectivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of pericyclic reactions. slideshare.netwikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. masterorganicchemistry.com For this compound, the energy and spatial distribution of the HOMO and LUMO would be calculated. The HOMO is expected to be localized primarily on the diene system, while the LUMO will also have significant contributions from these pi orbitals. The analysis of the orbital coefficients and symmetries can predict how the diene will interact with various dienophiles in cycloaddition reactions. acs.orgimperial.ac.uk

Table 3: Hypothetical Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-8.9
LUMO1.2
HOMO-LUMO Gap10.1

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically focus on static, gas-phase structures, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound. MD simulations model the movement of atoms over time, allowing for the exploration of the molecule's conformational landscape and flexibility. nih.gov This is particularly important for a flexible molecule like this compound, where numerous conformations may be accessible at room temperature. Furthermore, MD simulations can explicitly include solvent molecules, providing a more realistic model of the molecule's behavior in solution and allowing for the study of solvent effects on conformation and reactivity.

Rational Design of Derivatives with Enhanced Reactivity or Selectivity

The insights gained from theoretical and computational studies can be leveraged for the rational design of new derivatives of this compound with tailored properties. For example, by modeling the effects of different substituents on the electronic structure and FMO energies, it is possible to predict how to modify the molecule to enhance its reactivity in specific reactions. Computational screening of virtual libraries of derivatives can accelerate the discovery of new compounds with desired reactivity, selectivity, or other properties, guiding future synthetic efforts.

Applications and Synthetic Utility of 1e,6z 1 Ethoxynona 1,6 Diene in Organic Synthesis and Materials Science

As a Versatile Building Block (Synthon) in Complex Molecule Synthesis

The structure of (1E,6Z)-1-Ethoxynona-1,6-diene makes it an intriguing, though currently underexplored, synthon for the construction of complex molecular architectures.

Precursor to Natural Products and Bioactive Molecule Frameworks

In theory, the diene and vinyl ether functionalities of this compound could be strategically employed in the synthesis of natural products and bioactive molecules. The vinyl ether can serve as a masked aldehyde or a participant in various cycloaddition reactions. The stereochemistry of the double bonds could also be influential in directing the stereochemical outcome of certain reactions. Despite this potential, there is no specific mention in the scientific literature of this compound being used as a precursor for any particular natural product or bioactive molecule.

Integration into Cascade and Domino Reactions

Cascade and domino reactions, which involve a series of intramolecular transformations, are powerful tools for the efficient synthesis of complex molecules. The presence of two reactive sites in this compound suggests its potential as a substrate for such processes. For instance, a reaction initiated at one double bond could be followed by a subsequent cyclization involving the other. However, no specific examples of cascade or domino reactions utilizing this compound have been reported in the available literature.

Development of Novel Reaction Methodologies Utilizing the Compound's Reactivity

The unique combination of a vinyl ether and a Z-alkene in this compound could theoretically be exploited for the development of new synthetic methods. The electronic and steric properties of this arrangement might lead to novel reactivity or selectivity in known transformations. To date, however, no studies have been published that focus on developing new reaction methodologies based on the specific reactivity of this compound.

Precursor for Advanced Materials and Polymers

The unsaturation present in this compound makes it a potential candidate as a monomer for polymerization reactions, leading to the creation of advanced materials.

Monomer for Specialty Polymers (e.g., Polyvinyl Ethers)

Vinyl ethers are known to undergo cationic polymerization to form polyvinyl ethers, a class of polymers with diverse applications. This compound, containing a vinyl ether group, could potentially be used as a monomer or comonomer in the synthesis of specialty polymers. The presence of the second double bond in the polymer side chain could allow for post-polymerization modifications. Nevertheless, there is no available research detailing the polymerization of this compound or its use in the production of polyvinyl ethers.

Components in Conjugated Systems for Electronic or Optical Applications

Conjugated polymers are of significant interest for their applications in electronic and optical devices. While this compound is not itself a conjugated molecule, it could potentially be a precursor to monomers used in the synthesis of conjugated systems. For example, chemical modifications could introduce conjugation into the molecule before polymerization. At present, there are no published reports on the use of this compound as a component in conjugated systems for electronic or optical applications.

Future Directions and Emerging Research Opportunities for 1e,6z 1 Ethoxynona 1,6 Diene

Development of Asymmetric Synthesis Routes to Enantiopure Analogues

The development of synthetic routes to enantiomerically pure analogues of (1E,6Z)-1-Ethoxynona-1,6-diene is a crucial area for future research. The presence of stereocenters in derivatives of this compound could have profound implications for their biological activity and material properties. Asymmetric synthesis methodologies would enable the selective production of a single enantiomer, which is often essential for applications in pharmaceuticals and agrochemicals.

Current research in asymmetric synthesis offers several promising avenues that could be adapted for this compound. For instance, enantioselective catalytic methods have been successfully employed for the synthesis of various chiral dienes and ethers. nih.govmdpi.comnih.gov The application of chiral catalysts, such as those based on transition metals like palladium or rhodium, in reactions involving the diene or enol ether functionalities could lead to the formation of enantiopure products. nih.govnih.gov Furthermore, the use of chiral auxiliaries or organocatalysts could provide alternative strategies for achieving high levels of stereocontrol. thieme-connect.de The development of such synthetic routes would not only provide access to novel, chiral building blocks but also open up new possibilities for the design of complex molecules with specific stereochemical requirements.

Exploration of Bio-catalytic Transformations and Enzymatic Synthesis Routes

Biocatalysis has emerged as a powerful and sustainable tool in modern organic synthesis. The use of enzymes to catalyze chemical reactions offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.netacs.org For this compound, the exploration of bio-catalytic transformations and enzymatic synthesis routes represents a significant and largely untapped area of research.

Enzymes such as lipases, esterases, and oxidoreductases could potentially be employed to perform selective modifications on the this compound molecule. For example, enzymatic hydrolysis of the enol ether could provide a route to a corresponding ketone under mild conditions. Moreover, enzymes could be utilized in the synthesis of the diene itself or its precursors. Recent advancements have demonstrated the use of enzymes in the construction of ether bonds and the modification of diene-containing polymers. researchgate.netnih.govchemrxiv.org An archaeal glycerolprenylase, for instance, has been shown to synthesize various prenyl glycerol ethers, highlighting the potential for enzymatic ether formation. nih.govchemrxiv.org Similarly, a two-step biocatalytic route has been developed for the synthesis of biobased functional polyesters from fatty acids and diols, showcasing the utility of enzymes in polymer chemistry. nih.gov Adapting these biocatalytic approaches to this compound could lead to more sustainable and efficient synthetic processes.

Investigation of Organometallic Chemistry and Catalysis Involving the Compound

The diene and enol ether moieties of this compound make it an interesting substrate for organometallic chemistry and catalysis. Transition metal-catalyzed reactions are known to be highly effective for the functionalization of dienes and alkenes. nih.gov The investigation of how this specific diene interacts with various transition metal catalysts could unveil novel reactivity and lead to the development of new synthetic methodologies.

Palladium and ruthenium catalysts, for example, are widely used in cross-coupling, hydrogenation, and metathesis reactions of dienes. nih.gov The application of such catalysts to this compound could enable the introduction of a wide range of functional groups at specific positions on the molecule. Furthermore, the enol ether functionality could participate in unique catalytic cycles, potentially leading to the formation of complex cyclic or acyclic structures. The study of the coordination chemistry of this compound with different metal centers could also provide valuable insights into its electronic properties and reactivity.

Integration into Flow Chemistry and Microreactor Systems for Continuous Synthesis

Flow chemistry and microreactor technology offer significant advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and the potential for seamless scale-up. durham.ac.ukrsc.orgresearchgate.net The integration of the synthesis and transformation of this compound into flow chemistry systems is a promising area for future research that could lead to more efficient and sustainable manufacturing processes.

The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by microreactors could allow for the optimization of reactions involving this potentially reactive diene. chimia.chnih.gov This could lead to higher yields, improved selectivity, and a reduction in the formation of byproducts. Continuous flow systems would also enable the on-demand synthesis of this compound or its derivatives, which could be particularly beneficial for unstable or hazardous compounds. nih.govmdpi.com The application of flow chemistry has been successfully demonstrated for a variety of organic transformations, including ester synthesis and the preparation of polyether polyols, indicating its broad potential for the synthesis of compounds like this compound. researchgate.netrsc.org

Design and Synthesis of Functionalized Derivatives for Specific Applications

The development of functionalized derivatives of this compound is key to unlocking its full potential in various applications. By strategically introducing different functional groups onto the molecular scaffold, it is possible to tune its physical, chemical, and biological properties for specific purposes.

For example, the introduction of hydroxyl, carboxyl, or amino groups could enhance the water solubility of the molecule and provide handles for further conjugation to other molecules, such as polymers or biomolecules. researchgate.net The synthesis of derivatives with specific spectroscopic or electronic properties could be of interest for applications in materials science, such as in the development of sensors or electronic devices. rsc.org Furthermore, the diene functionality can be utilized in Diels-Alder reactions to construct complex cyclic systems. The synthesis of a diverse library of functionalized this compound derivatives would provide a valuable resource for screening in various applications, including pharmaceuticals, agrochemicals, and materials science. nih.govnih.govresearchgate.net

Sustainable and Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govcolab.wsnih.gov Applying these principles to the synthesis and transformation of this compound is an important future direction that aligns with the growing demand for environmentally friendly chemical manufacturing.

This includes the development of synthetic routes that utilize renewable starting materials, employ catalytic rather than stoichiometric reagents, and minimize the use of hazardous solvents. alfa-chemistry.commdpi.com For instance, the synthesis of ethers can be made more sustainable through the use of heterogeneous catalysts or by carrying out reactions under solvent-free conditions. researchgate.neteurekalert.org The use of microwave or ultrasound-assisted synthesis can also contribute to greener processes by reducing reaction times and energy consumption. nih.gov By embracing green chemistry approaches, the environmental footprint associated with the production and use of this compound and its derivatives can be significantly reduced.

Q & A

Q. What are the optimal synthetic routes for (1E,6Z)-1-Ethoxynona-1,6-diene, and how can reaction efficiency be quantified?

Methodological Answer: Synthesis typically involves alkene metathesis or Wittig reactions to establish the conjugated diene system. Ethoxy group introduction may proceed via nucleophilic substitution or alcohol alkylation. Efficiency is quantified by yield optimization (via GC-MS or HPLC), reaction time, and purity (assessed by TLC or NMR). For reproducibility, document catalyst loading (e.g., Grubbs catalyst for metathesis) and solvent effects. Purification via column chromatography with gradient elution is recommended .

Q. How should researchers characterize the stereochemical configuration of this compound using spectroscopic methods?

Methodological Answer: Confirm stereochemistry via 2D NMR techniques (e.g., NOESY to detect spatial proximity of protons) and coupling constants in 1^1H NMR. IR spectroscopy can identify ethoxy C-O stretches (~1100 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular formula. For diastereomeric differentiation, compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What are the best practices for conducting literature searches on novel compounds like this compound?

Methodological Answer: Use professional databases (SciFinder, Reaxys) to locate peer-reviewed synthesis protocols and spectral data. Avoid non-scholarly sources (e.g., Wikipedia) except for preliminary overviews. Cross-reference CAS numbers and synonyms. Organize findings using reference managers (EndNote, Zotero) and prioritize recent studies (<5 years) to ensure methodological relevance .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer: Design accelerated stability studies under thermal (40–80°C), photolytic (UV exposure), and hydrolytic (pH 3–9) conditions. Monitor degradation via HPLC/GC-MS at timed intervals. Quantify decomposition products and calculate half-life using first-order kinetics. Statistical tools (e.g., ANOVA) identify significant degradation pathways .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions for this compound be resolved?

Methodological Answer: Reconcile discrepancies by verifying computational parameters (solvent model, DFT functional) and experimental conditions (temperature, concentration). Use benchmark datasets for similar compounds to validate methods. Cross-check with alternative techniques (e.g., X-ray crystallography if crystals are obtainable). Apply Student’s t-test to assess statistical significance of deviations .

Q. What methodologies are effective for studying reaction mechanisms involving this compound in catalytic systems?

Methodological Answer: Employ isotopic labeling (e.g., 13^{13}C or 2^{2}H) to track reaction pathways. Use kinetic isotope effects (KIE) and in-situ FTIR to detect intermediates. Computational studies (DFT, MD simulations) model transition states. Compare turnover frequencies (TOF) and activation energies across catalysts to infer mechanistic steps .

Q. How should researchers address variability in experimental yields during scale-up of this compound synthesis?

Methodological Answer: Perform Design of Experiments (DoE) to identify critical factors (e.g., temperature, stirring rate). Use statistical software (JMP, Minitab) for multivariate analysis. Validate robustness via triplicate runs. Document impurities (HPLC-MS) and adjust purification protocols (e.g., flash chromatography vs. recrystallization) .

Q. What advanced statistical approaches are suitable for analyzing contradictory bioactivity data in studies involving this compound?

Methodological Answer: Apply meta-analysis to aggregate data from multiple studies. Use Bayesian statistics to account for prior probabilities or hierarchical modeling to handle nested data. Address outliers via Grubbs’ test. Report confidence intervals and effect sizes to contextualize discrepancies .

Data Presentation and Analysis Guidelines

  • Raw Data Management : Store large datasets (e.g., spectral scans, kinetic curves) in appendices. Include processed data (e.g., regression plots, statistical summaries) in the main text .
  • Graphical Standards : Use SI units and error bars (±SD) in figures. Label axes with compound-specific parameters (e.g., λ_max for UV-Vis) .

Ethical and Safety Considerations

  • Handling Precautions : Use fume hoods and personal protective equipment (PPE) due to potential volatility/toxicity. Refer to safety data sheets (SDS) for disposal protocols .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific guidelines for data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.